molecular formula C10H8N2O5 B15216416 1-Cyanoethyl (4-nitrophenyl) carbonate

1-Cyanoethyl (4-nitrophenyl) carbonate

Cat. No.: B15216416
M. Wt: 236.18 g/mol
InChI Key: BSOSBSHNIUQZPU-UHFFFAOYSA-N
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Description

1-Cyanoethyl (4-nitrophenyl) carbonate is a specialized carbonate ester featuring a cyanoethyl (–CH2CN) group and a 4-nitrophenyl (p-nitrophenyl) moiety. This compound is structurally characterized by the carbonate linkage (–O–C(=O)–O–) bridging the two substituents. The 4-nitrophenyl group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the carbonate carbonyl group, making it reactive toward nucleophilic agents such as amines or alcohols. Such reactivity is exploited in organic synthesis, particularly in polymer conjugation and prodrug activation strategies .

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

1-cyanoethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C10H8N2O5/c1-7(6-11)16-10(13)17-9-4-2-8(3-5-9)12(14)15/h2-5,7H,1H3

InChI Key

BSOSBSHNIUQZPU-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyanoethyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with 1-cyanoethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of 1-cyanoethyl (4-nitrophenyl) carbonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyanoethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 1-cyanoethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols, solvents such as dichloromethane, and bases like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Carbamates or carbonates.

    Reduction: 1-Cyanoethyl (4-aminophenyl) carbonate.

    Hydrolysis: 4-Nitrophenol and 1-cyanoethanol.

Scientific Research Applications

1-Cyanoethyl (4-nitrophenyl) carbonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Utilized in the development of enzyme inhibitors and other biologically active molecules.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-cyanoethyl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles and reducing agents. The cyanoethyl group and nitrophenyl group provide sites for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-nitrophenyl group in all compounds activates the carbonate toward nucleophilic attack due to its electron-withdrawing nature. However, the leaving group ability of CN⁻ is weaker than Cl⁻, as chloride is a better leaving group (lower basicity) .
  • Reactivity: 1-Chloroethyl (4-nitrophenyl) carbonate is expected to undergo nucleophilic substitution more readily than the cyanoethyl analog due to the superior leaving group ability of Cl⁻. However, the cyano group’s electron-withdrawing effect may partially offset this by stabilizing the transition state .

Physical and Chemical Properties

  • Solubility: The cyanoethyl derivative is likely more polar than the chloroethyl analog due to the cyano group’s polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, THF). MPEG-based carbonates exhibit high water solubility due to the polyethylene glycol chain .
  • Stability: Chloroethyl carbonates may hydrolyze more rapidly under basic conditions compared to cyanoethyl derivatives, as Cl⁻ is a better leaving group. However, the cyano group’s stability under acidic conditions requires further study.

Reactivity and Mechanistic Insights

Studies on aminolysis of 4-nitrophenyl carbonates (e.g., 4-nitrophenyl phenyl carbonate) reveal that reaction mechanisms are concerted, with Brønsted plots indicating transition-state stabilization by electron-withdrawing groups . For example:

  • 1-Chloroethyl derivative: The chloro group’s leaving ability facilitates faster aminolysis compared to non-activated carbonates.
  • Cyanoethyl derivative: The cyano group may slow the reaction kinetically (due to poorer leaving group ability) but enhance electrophilicity thermodynamically.

Research Findings and Data Gaps

  • Aminolysis Mechanisms: Brønsted-type plots for aryl carbonates confirm concerted mechanisms, but substituent effects (e.g., cyano vs. chloro) on reaction rates remain understudied .
  • Hazard Profiles: 1-Chloroethyl (4-nitrophenyl) carbonate is classified as harmful if swallowed (H302) . The cyanoethyl analog may pose cyanide-related toxicity risks, though specific data is lacking.
  • Synthetic Challenges: No direct synthesis protocols for 1-cyanoethyl (4-nitrophenyl) carbonate are documented in the evidence, necessitating extrapolation from chloroethyl or MPEG-based methods .

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